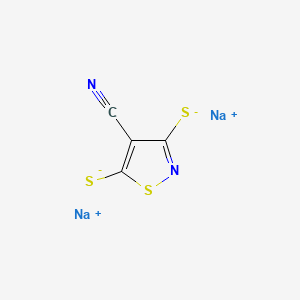

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile

Description

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is a thiazole-derived compound featuring a carbonitrile group at the 4-position and two sodiosulfanyl (-S-Na) substituents at the 3- and 5-positions of the heterocyclic ring. The sodium counterions enhance ionic character, increasing solubility in polar solvents such as water or methanol.

Properties

IUPAC Name |

disodium;4-cyano-1,2-thiazole-3,5-dithiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S3.2Na/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKJGFDHGVHMMG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=C1[S-])[S-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N2Na2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with sodium sulfide or similar reagents under controlled conditions. One common method includes the use of a multicomponent reaction involving thiazole derivatives, sodium sulfide, and a suitable nitrile source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The sodiosulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce primary amines. Substitution reactions can result in a variety of substituted thiazole derivatives .

Scientific Research Applications

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a probe for studying disease pathways.

Industry: The compound is employed in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to form stable complexes with metals

Mechanism of Action

The mechanism of action of Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The sodiosulfanyl groups can participate in redox reactions, altering the oxidation state of target molecules. The carbonitrile group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile and related thiazole derivatives:

Electronic and Solubility Profiles

- Bis(sodiosulfanyl) derivative : The -S-Na groups donate electron density via sulfur lone pairs while the sodium ions enhance hydrophilicity. This contrasts with methylthio (-SMe, ) and arylthio (-S-benzyl, ) analogs, which exhibit lower polarity and higher organic solubility.

- Sulfonyl derivative (): The -SO₂Me groups are strongly electron-withdrawing, creating an electron-deficient thiazole core. This property is advantageous in electrophilic substitution reactions but reduces solubility in non-polar media.

Biological Activity

Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of bis-thiazole derivatives typically involves the reaction of thiosemicarbazones with hydrazonoyl chlorides. The resultant compounds have been evaluated for various biological activities, including cytotoxicity against cancer cell lines. Research indicates that modifications in the thiazole structure can significantly influence biological efficacy and activity profiles .

Anticancer Activity

Recent studies have demonstrated that bis(thiazole) derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity : Compounds related to bis-thiazoles have exhibited IC50 values as low as 0.6 nM against cervical cancer (HeLa) cells and 0.6648 µM against breast cancer (MCF-7) cells .

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through the mitochondrial pathway. This involves upregulation of pro-apoptotic genes such as bax and puma, alongside downregulation of anti-apoptotic genes like Bcl-2 .

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties:

- Antibacterial and Antifungal : Various studies report significant activity against bacterial strains and fungi such as Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups enhances this activity .

- Antiprotozoal Activity : Some derivatives have demonstrated effectiveness against protozoan infections, indicating a broad spectrum of antimicrobial action .

Structure-Activity Relationship (SAR)

The biological activity of bis(thiazole) compounds is heavily influenced by their structural features. Key observations include:

- Electron-Withdrawing Groups : The incorporation of electron-withdrawing groups (e.g., -NO2) at specific positions on the thiazole ring enhances cytotoxicity and antimicrobial efficacy .

- Lipophilicity : Modifications that increase lipophilicity often correlate with improved biological activity due to better membrane permeability .

Case Studies

Several case studies highlight the effectiveness of bis(thiazole) derivatives:

- Cervical Cancer Study : A derivative exhibited an IC50 value of 0.6 nM against HeLa cells, demonstrating remarkable potency compared to standard chemotherapeutics .

- Antimicrobial Evaluation : A series of thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria; several compounds showed MIC values lower than those of established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile, and how can reaction conditions be methodically optimized?

- Methodological Answer : Begin with nucleophilic substitution or cyclization reactions under controlled anhydrous conditions. Use reflux systems with ethanol as a solvent and glacial acetic acid as a catalyst, similar to triazole derivative syntheses . Optimize variables (e.g., temperature, molar ratios) via factorial design to maximize yield . Validate purity using HPLC (>95%) and HNMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Employ FT-IR to confirm thiolate (-S⁻) and nitrile (-CN) functional groups. Use X-ray crystallography for structural elucidation, referencing bond angles (e.g., C–S–S–Na linkages) and molecular weight (197.257 g/mol) . Cross-validate results with mass spectrometry (exact mass: 196.928) and compare retention times in HPLC against standards .

Q. What factors influence the stability of this compound under varying storage conditions, and how can degradation be minimized?

- Methodological Answer : Monitor degradation kinetics under humidity, light, and temperature (e.g., flash point: 101.6°C). Store in inert atmospheres at ≤4°C to prevent oxidation. Use accelerated stability testing (40°C/75% RH) and track changes via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can mechanistic studies be designed to elucidate the reaction pathways involved in the formation of this compound?

- Methodological Answer : Use isotopic labeling (e.g., ³⁵S) to trace sulfur incorporation pathways. Perform time-resolved NMR to identify intermediates. Compare experimental data with DFT calculations to validate proposed mechanisms .

Q. What computational chemistry methods are suitable for modeling the electronic and structural properties of this compound, and how do they correlate with experimental data?

- Methodological Answer : Apply density functional theory (DFT) to predict bond lengths (e.g., C–S: ~1.66 Å) and angles (e.g., S–S–Na: ~120°). Validate against crystallographic data . Use molecular dynamics simulations to assess solubility parameters (logP: 1.97) and correlate with experimental partition coefficients .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound across different studies?

- Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., ICH guidelines). Use differential scanning calorimetry (DSC) to resolve discrepancies in thermal stability (e.g., boiling point: 244.4°C) . Publish raw datasets to enable meta-analyses .

Q. What advanced purification strategies (e.g., membrane technologies, crystallization optimization) are applicable to this compound to achieve >95% purity?

- Methodological Answer : Implement nanofiltration or reverse osmosis membranes to remove ionic impurities . Optimize crystallization using solvent mixtures (e.g., ethanol/water) and monitor crystal growth via in-situ Raman spectroscopy .

Q. How can the electrochemical behavior of this compound be systematically investigated to assess its potential in energy storage applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.